6-Bromo-3-methyl-1,2-dihydroquinolin-2-one is a heterocyclic organic compound with significant interest in medicinal chemistry due to its potential biological activities. The compound has a molecular formula of and a molecular weight of approximately 240.1 g/mol. It is classified under the category of dihydroquinolones, which are known for their diverse pharmacological properties, including antibacterial and anticancer activities.
The compound can be synthesized from various precursors, typically involving bromination and subsequent cyclization reactions of quinoline derivatives. It is commercially available from chemical suppliers for research purposes.
6-Bromo-3-methyl-1,2-dihydroquinolin-2-one belongs to the class of heterocyclic compounds, specifically the quinoline derivatives. These compounds are characterized by their bicyclic structure containing a benzene ring fused to a pyridine ring.
The synthesis of 6-Bromo-3-methyl-1,2-dihydroquinolin-2-one generally involves several key steps:
The reaction conditions such as temperature, solvent choice, and reaction time are critical in optimizing yield and purity. Continuous flow reactors may be employed in industrial settings to enhance efficiency and reduce waste during synthesis .
The molecular structure of 6-Bromo-3-methyl-1,2-dihydroquinolin-2-one can be represented as follows:
This structure features a bromine atom at the 6-position and a methyl group at the 3-position of the quinoline backbone.
The compound has a melting point that varies based on purity but typically falls within a range suitable for solid-state applications. Its density is approximately .
6-Bromo-3-methyl-1,2-dihydroquinolin-2-one can participate in various chemical reactions:
The reactivity of this compound is influenced by its electronic structure and steric factors associated with the substituents on the quinoline ring .
The biological activity of 6-Bromo-3-methyl-1,2-dihydroquinolin-2-one is hypothesized to involve interaction with specific biological targets such as enzymes or receptors. The mechanism often includes:
Studies have shown that derivatives of dihydroquinolones exhibit significant inhibitory effects against various cancer cell lines and bacterial strains .
Relevant data indicates that it possesses moderate toxicity and should be handled with care .
6-Bromo-3-methyl-1,2-dihydroquinolin-2-one has several applications in scientific research:
Radical cyclization offers a powerful method for constructing the dihydroquinolin-2-one core with high atom economy. A prominent approach involves intramolecular homolytic aromatic substitution using N-allyl-2-bromoaryl amide precursors. Under tin-free conditions, tris(trimethylsilyl)silane (TTMSS) and azobisisobutyronitrile (AIBN) in refluxing benzene generate carbon-centered radicals that undergo 5-exo-trig cyclization. This method efficiently installs the C3-methyl group through judicious selection of acrylamide precursors, yielding 3-methyl-3,4-dihydroquinolin-2-ones. Subsequent dehydrogenation using catalytic phenalenyl-based photocatalysts and molecular oxygen achieves full aromatization when required . Critical to this strategy is the ortho-bromine substituent on the aniline precursor, which serves dual roles: facilitating radical generation via halogen abstraction and positioning the molecule for regioselective ring closure. The radical trajectory ensures preferential formation of the six-membered lactam over alternative five-membered products [2] .
Palladium-catalyzed cross-coupling reactions enable efficient functionalization of quinoline intermediates at the C6 position. The Heck reaction employing 6-bromo-3-methyl-1,2-dihydroquinolin-2-one and methyl acrylate demonstrates exceptional regioselectivity when using Herrmann’s catalyst (palladacycle) and tetrabutylammonium bromide in DMAc at 120°C. This conditions deliver C6-alkenylated products with >95% E-selectivity. Alternatively, Negishi coupling requires prior conversion to the organozinc reagent (via bromine-zinc exchange with activated zinc dust). Subsequent palladium-catalyzed coupling with aryl halides proceeds efficiently at room temperature using Pd(PPh₃)₄ (2 mol%) to furnish biaryl derivatives [7].
Table 1: Transition Metal-Catalyzed Coupling Reactions of 6-Bromo-3-methyl-1,2-dihydroquinolin-2-one
Reaction Type | Catalyst System | Reaction Conditions | Key Product | Yield (%) |
---|---|---|---|---|
Heck Coupling | Herrmann's Catalyst, TBAB | DMAc, 120°C, 24h | Methyl (E)-3-(3-methyl-2-oxo-1,2-dihydroquinolin-6-yl)acrylate | 88 |
Negishi Coupling | Pd(PPh₃)₄, ZnCl₂ | THF, rt, 12h | 6-(4-Methoxyphenyl)-3-methyl-1,2-dihydroquinolin-2-one | 92 |
Regioselective bromination represents the cornerstone for installing the C6-halogen handle essential for downstream functionalization. Electrophilic bromination of 3-methyl-1,2-dihydroquinolin-2-one using bromine in acetic acid at 40°C achieves >90% C6-selectivity due to the electron-donating effect of the C3-methyl group activating the para position. Critical parameters include stoichiometric control (1.05 eq Br₂) to prevent dibromination and rigorous exclusion of light to minimize oxidative decomposition. For advanced intermediates, functional group interconversion leverages the bromide’s versatility: lithium-halogen exchange at -78°C followed by DMF quench installs the aldehyde functionality, while Ullmann-type coupling with copper(I) oxide generates symmetrical bi(quinolinone) derivatives. Microwave-assisted cyanation using CuCN in NMP achieves complete conversion within 15 minutes at 200°C, demonstrating the bromide’s utility in C–CN bond formation [1] [6] [7].
Chiral 3-methyl dihydroquinolin-2-ones with stereochemical integrity at C3 are accessible through atroposelective synthesis. Key involves employing ortho-substituted N-aryl acrylamides exhibiting restricted rotation. Under asymmetric palladium catalysis (Pd₂(dba)₃/(S)-t-BuPhox ligand system), these substrates undergo enantioselective intramolecular C–H alkylation at 60°C in toluene. The reaction proceeds via a chiral palladacycle intermediate that transfers axial chirality from the biaryl phosphine ligand to the nascent stereocenter at C3. This methodology delivers 3-methyl-1,2-dihydroquinolin-2-ones with up to 96% ee. Subsequent electrophilic bromination using N-bromosuccinimide in DMF at 0°C preserves the stereochemical integrity while introducing the C6-bromine substituent. Computational studies confirm minimal epimerization risk during bromination due to the stereogenic center’s distance from the reaction site [2] [5].
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 4261-17-0
CAS No.: